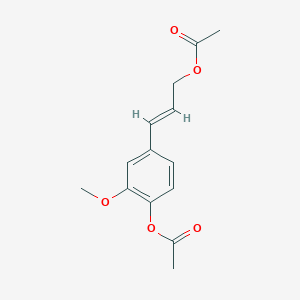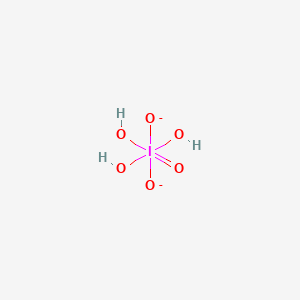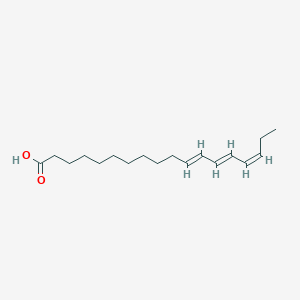
Asoprisnil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Asoprisnil is a synthetic, steroidal selective progesterone receptor modulator (SPRM) that exhibits mixed progesterone agonist and antagonist activities. It has been primarily studied for its potential use in treating uterine fibroids and endometriosis. This compound works by modulating the progesterone receptors in target tissues, leading to various therapeutic effects .
Vorbereitungsmethoden
The synthesis of Asoprisnil involves several steps, starting from steroidal precursors. The key synthetic route includes the introduction of a benzaldoxime group at the 11β position of the steroid nucleus. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods for this compound are designed to ensure high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Asoprisnil undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can modify the functional groups on the steroid nucleus.
Substitution: Substitution reactions can introduce different substituents at specific positions on the steroid structure.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Medicine: It has shown promise in treating uterine fibroids and endometriosis by reducing fibroid size and controlling bleeding. .
Biology: Asoprisnil has been used in research to study the role of progesterone receptors in different tissues and their impact on cellular processes
Wirkmechanismus
Asoprisnil exerts its effects by binding to progesterone receptors in target tissues. It acts as a partial agonist and antagonist, depending on the tissue and biological context. The binding of this compound to progesterone receptors leads to conformational changes that modulate gene transcription and cellular responses. This selective modulation results in therapeutic effects such as reduced fibroid size and controlled bleeding without significant systemic side effects .
Vergleich Mit ähnlichen Verbindungen
Asoprisnil belongs to the class of selective progesterone receptor modulators (SPRMs). Similar compounds include:
Mifepristone: Another SPRM with both progesterone antagonist and glucocorticoid antagonist activities. It is used for medical termination of pregnancy and managing Cushing’s syndrome.
Ulipristal acetate: An SPRM used for emergency contraception and treating uterine fibroids.
Compared to these compounds, this compound is unique in its selective activity on uterine tissues, making it particularly effective for treating uterine fibroids and endometriosis without significant systemic effects .
Eigenschaften
Molekularformel |
C28H35NO4 |
|---|---|
Molekulargewicht |
449.6 g/mol |
IUPAC-Name |
(8S,11R,13S,14S,17S)-11-[4-[(Z)-hydroxyiminomethyl]phenyl]-17-methoxy-17-(methoxymethyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C28H35NO4/c1-27-15-24(19-6-4-18(5-7-19)16-29-31)26-22-11-9-21(30)14-20(22)8-10-23(26)25(27)12-13-28(27,33-3)17-32-2/h4-7,14,16,23-25,31H,8-13,15,17H2,1-3H3/b29-16-/t23-,24+,25-,27-,28+/m0/s1 |
InChI-Schlüssel |
GJMNAFGEUJBOCE-MOXBCJERSA-N |
Isomerische SMILES |
C[C@]12C[C@@H](C3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(COC)OC)C5=CC=C(C=C5)/C=N\O |
Kanonische SMILES |
CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(COC)OC)C5=CC=C(C=C5)C=NO |
Synonyme |
asoprisnil J867 cpd |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-methyl-N-[(E)-pyridin-2-ylmethylideneamino]pyridine-3-carboxamide](/img/structure/B1234770.png)
![2-bromo-N-[(E)-[(2Z)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]amino]benzamide](/img/structure/B1234771.png)






![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2-(1-methyl-3-indolyl)-2-oxoacetamide](/img/structure/B1234787.png)
![5-[(3-Formyl-2-hydroxy-4-methoxy-6-methylphenyl)-oxomethoxy]-2-hydroxy-3,6-dimethylbenzoic acid](/img/structure/B1234788.png)


![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-ethoxyphenyl)-N'-{(E)-[4-(propan-2-yloxy)phenyl]methylidene}-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1234793.png)

